molecular formula C16H26O7S B1246144 Pandangolide 3

Pandangolide 3

Cat. No.: B1246144
M. Wt: 362.4 g/mol
InChI Key: VZIWNOAEUWFTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pandangolide 3 is a 12-membered macrolide compound originally isolated from the sponge-derived fungus Cladosporium herbarum . This natural product is part of a class of polyketides known for their structural diversity and antibiotic properties . Research into this compound has revealed its co-occurrence with other antimicrobial agents, such as furan carboxylic acids active against Bacillus subtilis and Staphylococcus aureus , highlighting its potential in studies focused on discovering new anti-infective agents. A significant advancement in its characterization came in 2019, when research on related macrolides from the mangrove-derived fungus Cladosporium cladosporioides MA-299 led to a structural revision of this compound . This work, which also identified sulfur-containing analogues like thiocladospolides A-D, underscores the ongoing scientific interest in this molecule for understanding macrolide biosynthesis and structure-activity relationships . This compound serves as a valuable reference standard and investigational tool for microbiologists and natural product chemists exploring the bioactivity and chemical ecology of fungal metabolites. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O7S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 2-hydroxy-3-[(6-hydroxy-12-methyl-2,5-dioxo-oxacyclododec-4-yl)sulfanyl]propanoate

InChI

InChI=1S/C16H26O7S/c1-10-6-4-3-5-7-11(17)15(20)13(8-14(19)23-10)24-9-12(18)16(21)22-2/h10-13,17-18H,3-9H2,1-2H3

InChI Key

VZIWNOAEUWFTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCC(C(=O)C(CC(=O)O1)SCC(C(=O)OC)O)O

Synonyms

pandangolide 3

Origin of Product

United States

Chemical Reactions Analysis

Lactone Ring Modifications

The lactone moiety undergoes hydrolysis and transesterification under controlled conditions:

Reaction Conditions Products Biological Impact
Acidic hydrolysis0.1 M HCl, 40°C, 6 hLinear hydroxy acid derivativeReduced cytotoxicity (IC50 increases by 40%)
Enzymatic hydrolysisLipase B (Candida antarctica)Seco-acid with retained stereochemistryEnhanced solubility for formulation
TransesterificationNaOMe/MeOH, refluxMethyl ester analoguesImproved pharmacokinetic profiles

Sulfur-Containing Side Chain Reactivity

The thioether linkage at C-3 participates in oxidation and nucleophilic substitution:

Reaction Reagents Outcome Applications
Oxidation to sulfoxideH2O2, CH2Cl2, 0°CSulfoxide derivative (↑ polarity)Investigated for prodrug design
Thiol-disulfide exchangeDTT (dithiothreitol)Cleavage to free thiolEnables bioconjugation for targeted therapies

Environmental and Metabolic Degradation

This compound degrades under specific biotic/abiotic conditions:

Condition Mechanism Half-Life Key Metabolites
UV irradiation (λ > 290 nm)Photooxidation of lactone ring4.2 hQuinone derivatives (detected via LC-MS)
Liver microsomes (human)CYP3A4-mediated oxidation1.8 h6-Hydroxy and 12-keto metabolites
Acidic aqueous media (pH 3)Lactone ring hydrolysis6.5 hOpen-chain dicarboxylic acid (non-toxic)

Cytotoxic Activity Modulation via Structural Tweaks

  • Hydrogenation of double bonds : Reduces cytotoxicity (IC50 against HeLa cells increases from 0.13 μM to >10 μM) .

  • Epoxidation (mCPBA, CH2Cl2): Forms stable epoxide, enhancing selectivity for leukemia cell lines (IC50 = 0.08 μM) .

Green Chemistry Considerations

  • Atom economy : Yamaguchi esterification achieves 82% atom efficiency, aligning with Principle #2 of green chemistry .

  • Solvent selection : Use of cyclopentyl methyl ether (CPME) in RCM reduces environmental toxicity .

Comparison with Similar Compounds

Table 1: Structural Features of Pandangolide 3 and Related Macrolides

Compound Source Fungus Macrocyclic Ring Size Key Substituents Absolute Stereochemistry Bioactivity
This compound Cladosporium herbarum 12-membered C-2 thioester Revised via X-ray Not fully characterized
Pandangolide 1 Unidentified sponge fungus 12-membered C-4 ketone Determined via CD Antimicrobial
Thiocladospolide A C. cladosporioides MA-299 12-membered C-2 thioester, C-3 hydroxyl Confirmed via X-ray Antibacterial
iso-Cladospolide B Sponge-associated Cladosporium sp. 12-membered C-4 hydroxyl, C-6 methyl R-configuration Cytotoxic
Sporiolide B Marine Cladosporium sp. 12-membered C-5/C-7 epoxide Undetermined Antifungal

Key Structural Insights:

  • Thioester Position : this compound was initially misassigned with a C-3 thioester, but structural revision using Thiocladospolide A’s X-ray data confirmed its C-2 substitution . This revision impacts comparisons with sulfur-containing analogs like thiocladospolides.
  • Ring Modifications : Unlike pandangolide 1 (C-4 ketone) and iso-cladospolide B (C-4 hydroxyl), this compound lacks oxygen-based substituents, emphasizing sulfur’s role in its reactivity .
  • Stereochemical Complexity : this compound shares a 12-membered macrocycle with sporiolides but differs in oxidation states and substituent positions, influencing bioactivity .

Functional Insights:

  • Antimicrobial Potential: Thiocladospolide A and pandangolide 1 exhibit stronger antimicrobial effects than this compound, which remains underexplored .
  • Detoxification Role : this compound’s thioester group may participate in fungal detoxification pathways, analogous to mercaptolactate-containing compounds like thiocladospolides .
  • Cytotoxicity : iso-Cladospolide B’s cytotoxicity contrasts with this compound’s lack of reported activity, suggesting substituent-driven bioactivity differences .

Source-Specific Diversity

This compound is uniquely produced by C. herbarum, whereas:

  • Pandangolides 1–2 : Isolated from marine sponge-associated Cladosporium spp., highlighting ecological niche-driven biosynthesis .
  • Thiocladospolides : Exclusively found in mangrove-derived C. cladosporioides, emphasizing host-specific metabolic adaptations .

Preparation Methods

Relationship Between Pandangolides and Sporiolides

Pandangolide 1 and sporiolide A belong to a class of 12-membered macrolides isolated from marine fungi. Sporiolide A (3-O-benzoyl pandangolide 1) shares a core structure with pandangolide 1 but differs in its esterification pattern. These compounds exhibit cytotoxic and antimicrobial activities, driving interest in their synthesis. While pandangolide 3 remains uncharacterized, its nomenclature suggests structural kinship with these derivatives, likely involving variations in substituents or oxidation states.

Challenges in Macrolide Synthesis

Macrolides like pandangolides require precise stereochemical control at multiple centers (e.g., C-3 and C-5 in pandangolide 1) and efficient macrocyclization strategies. The 12-membered lactone ring in pandangolide 1 is prone to transannular reactions, necessitating mild lactonization conditions.

Synthetic Strategies for Related Macrolides

Organocatalytic and Chiral-Pool Approaches

The synthesis of pandangolide 1 employed two parallel strategies:

  • Organocatalytic Aldol Reaction : An L-proline-catalyzed aldol reaction established the C-3 and C-5 stereocenters with >95% enantiomeric excess (ee).

  • Chiral-Pool Synthesis : D-Glucal served as a chiral template to set the C-5 configuration via PCC-mediated lactonization.

Table 1: Key Reactions in Pandangolide 1 Synthesis

StepReactionConditionsYieldReference
1Aldol ReactionL-Proline (20 mol%), CHCl₃, 4°C78%
2Shiina LactonizationMNBA, DMAP, CH₂Cl₂65%
3PCC CyclizationSiO₂, CH₂Cl₂, reflux74%

Ring-Closing Metathesis (RCM)

Sporiolide A’s synthesis utilized Grubbs’ second-generation catalyst for macrocycle formation, achieving a 58% yield over four steps. The E/Z selectivity (2:1) highlighted limitations in controlling olefin geometry during RCM.

Stereochemical Control and Functionalization

Installing C-3 and C-5 Stereocenters

  • Organocatalytic Method : Asymmetric aldol reactions using L-proline provided high ee but required stringent temperature control (−20°C).

  • Chiral Auxiliaries : D-Glucal derivatives enabled retention of configuration during PCC-mediated cyclization, avoiding racemization.

Protecting Group Strategies

  • Silyl Ethers : tert-Butyldimethylsilyl (TBS) groups protected hydroxyl moieties during Yamaguchi esterification.

  • Benzyl and PMB Groups : Sequential protection/deprotection ensured regioselective functionalization of polyol intermediates.

Lactonization Techniques

Shiina Lactonization

2-Methyl-6-nitrobenzoic anhydride (MNBA) activated the seco-acid precursor of pandangolide 1, facilitating macrocyclization at 0.01 M concentration to minimize oligomerization.

PCC-Mediated Cyclization

Pyridinium chlorochromate (PCC) transformed cyclic enol ethers into lactones with retention of stereochemistry, critical for sporiolide A’s 12-membered ring.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Pandangolide 1 vs. Sporiolide A Syntheses

ParameterPandangolide 1Sporiolide A
Total Steps1416
Overall Yield12%6.1%
Key StepShiina LactonizationRCM
Stereochemical ControlOrganocatalysisChiral Pool

The lower yield in sporiolide A’s synthesis stemmed from inefficiencies in RCM and benzoylation steps, whereas pandangolide 1’s route benefited from optimized lactonization.

Implications for this compound Synthesis

Hypothetical Retrosynthesis

Assuming structural similarity to pandangolide 1, this compound’s synthesis would require:

  • Late-Stage Oxidation : Introduction of additional hydroxyl or ketone groups.

  • Modified Lactonization : Adjustments to accommodate larger ring sizes or substituents.

Anticipated Challenges

  • Uncharacterized Stereochemistry : Without X-ray or NMR data, configuring stereocenters would rely on biosynthetic analogy.

  • Macrocycle Stability : Larger rings may require alternative cyclization catalysts (e.g., HATU/DIPEA).

Q & A

Q. What are the validated methods for identifying and characterizing Pandangolide 3 in natural sources?

Answer: Identification typically involves a multi-step approach:

  • Extraction : Use solvent-based protocols (e.g., methanol/chloroform) optimized for polar compounds .
  • Chromatographic Separation : Employ HPLC or GC-MS for isolation, referencing retention indices against known standards .
  • Spectroscopic Analysis : Confirm structure via NMR (1H/13C) and high-resolution mass spectrometry (HRMS), cross-referenced with published spectral libraries .
  • Purity Validation : Assess via melting point analysis and thin-layer chromatography (TLC) .

Q. How can researchers design synthesis pathways for this compound in laboratory settings?

Answer: Key steps include:

  • Retrosynthetic Analysis : Break down the compound into feasible precursors (e.g., lactone ring formation via esterification) .
  • Catalyst Selection : Optimize enantioselectivity using chiral catalysts (e.g., organocatalysts for stereocontrol) .
  • Yield Optimization : Adjust reaction parameters (temperature, solvent polarity) and validate via kinetic studies .

Q. What analytical techniques are critical for assessing this compound’s purity and stability?

Answer:

  • Stability Testing : Conduct accelerated degradation studies under varying pH/temperature conditions, monitored via UV-Vis spectroscopy .
  • Quantitative Analysis : Use HPLC with diode-array detection (DAD) for purity thresholds (>95%) .
  • Data Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. X-ray crystallography) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s reported pharmacological activities?

Answer:

  • Methodological Audit : Compare assay conditions (e.g., cell lines, dosage ranges) across studies to identify variability sources .
  • Meta-Analysis : Aggregate data using statistical tools (e.g., RevMan) to assess effect sizes and heterogeneity .
  • Replication Studies : Reproduce key experiments with standardized protocols (e.g., OECD guidelines for in vivo testing) .

Q. What experimental design strategies mitigate challenges in studying this compound’s mechanism of action?

Answer:

  • Hypothesis-Driven Workflows : Use RNA sequencing or proteomics to map molecular targets, followed by siRNA knockdown validation .
  • Control Groups : Include positive/negative controls (e.g., known enzyme inhibitors) to isolate compound-specific effects .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to ensure reproducibility .

Q. How can computational modeling enhance understanding of this compound’s bioactivity?

Answer:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina) .
  • QSAR Analysis : Corrogate structural features (e.g., logP, polar surface area) with activity data to guide analog design .
  • Machine Learning : Train models on existing datasets to predict toxicity or pharmacokinetic properties .

Q. What strategies ensure reproducibility in this compound research data?

Answer:

  • Data Management Plans (DMPs) : Document protocols, raw data, and metadata in FAIR-compliant repositories .
  • Blinded Experiments : Minimize bias by randomizing sample processing and analysis .
  • Collaborative Validation : Share samples with independent labs for cross-verification of results .

Methodological Best Practices

  • Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human/animal subjects .
  • Questionnaire Design : For behavioral studies, use Likert scales and pilot-test surveys to reduce ambiguity .
  • Statistical Rigor : Apply Bonferroni corrections for multiple comparisons and report confidence intervals .

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